5-Tamra-DRVYIHP

Fluorescence Spectroscopy Photophysics Bioimaging

Eliminate hazardous radioligands from your GPCR workflow. 5-Tamra-DRVYIHP is a validated, photostable fluorescent angiotensin (1-7) conjugate for safe, quantitative AT1 receptor studies. - Replaces [³H]-AngII in competitive binding assays with a high signal-to-noise readout. - pH-insensitive 5-TAMRA label ensures reliable data in acidic endosomal compartments. - Ideal NanoBRET acceptor paired with NanoLuc-AT1R for live-cell kinetic analysis. Supplied at >98% purity to ensure assay reproducibility.

Molecular Formula C66H84N14O15
Molecular Weight 1313.46
Cat. No. B1191689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tamra-DRVYIHP
Molecular FormulaC66H84N14O15
Molecular Weight1313.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tamra-DRVYIHP: Fluorescent GPCR Probe


5-Tamra-DRVYIHP is a synthetic peptide conjugate where the angiotensin (1-7) fragment (DRVYIHP) is N-terminally labeled with the orange-red fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). With a molecular weight of 1313.46 Da and a molecular formula of C66H84N14O15, this compound is specifically designed for use in fluorescence-based biochemical assays to study the renin-angiotensin system (RAS) and G protein-coupled receptor (GPCR) pharmacology, particularly for the angiotensin II type 1 receptor (AT1R) [1]. Its primary utility lies in enabling quantitative, real-time monitoring of ligand-receptor binding and cellular internalization without the safety and disposal challenges associated with radioisotopes [2].

Non-radioactive fluorescence probe for GPCR studies
Reported photostability supports time-lapse imaging
Certified HPLC purity supports assay reproducibility

5-Tamra-DRVYIHP vs. Substitutes


Substituting 5-Tamra-DRVYIHP with an unlabeled peptide or a different fluorescent conjugate is not scientifically equivalent. Unlabeled DRVYIHP lacks any intrinsic signal for real-time tracking or quantitative binding analysis in live cells, necessitating the use of hazardous radioligands like [³H]-AngII for comparable studies [1]. Conversely, switching to another fluorophore like FITC introduces significant experimental confounders; FITC is markedly less photostable and its fluorescence is highly pH-dependent, leading to signal degradation during prolonged imaging and unreliable data in acidic cellular compartments [2]. The specific spectral properties, photostability, and validated utility of the 5-TAMRA label in advanced GPCR assays (e.g., NanoBRET) are critical parameters that generic substitutions fail to meet, directly impacting assay sensitivity, reproducibility, and data quality [3].

Compound
Risk Context
5-TAMRA-DRVYIHP
Validated non-radioactive GPCR probe with reported photostability
Unlabeled DRVYIHP
Lacks intrinsic signal; may require hazardous radioligand handling
FITC-DRVYIHP
Less photostable; pH-sensitive fluorescence may compromise endosomal imaging

5-Tamra-DRVYIHP Performance Guide


Photostability vs. Cy3B

In a direct head-to-head photophysical characterization in aqueous PBS buffer, the 5-TAMRA fluorophore demonstrated considerably higher photostability compared to the Cy3B derivative, despite having a lower fluorescence quantum yield. This trade-off is critical for applications requiring prolonged illumination, such as time-lapse microscopy or FRET [1].

Photostability vs. Cy3B
Head-to-head
Quantum yield 37–39% vs ~57%; higher photostability reported
May support extended imaging workflows
Aqueous PBS; photobleaching reduction context
Fluorescence Spectroscopy Photophysics Bioimaging

Non-Radioactive GPCR Binding Assays

5-Tamra-DRVYIHP is functionally validated in the context of TAMRA-Angiotensin II as a reliable fluorescent ligand for AT1 receptor binding studies. Unlike the hazardous [³H]-AngII radioligand, the TAMRA-labeled peptide allows for the development of safe, non-radioactive fluorescence-based binding assays. This assay format has been adapted and validated for quantifying AT1R abundance and screening potential ligands [1]. Furthermore, in a bioluminescence resonance energy transfer (BRET) assay with NanoLuc-AT1R, TAMRA-AngII was used to precisely quantify competitive binding, with the antagonist candesartan demonstrating an IC50_Hi of 520 pM [2].

Non-radioactive AT1R binding
Class-level
Candesartan IC50 520 pM (NanoBRET)
Supports non-radioactive screening context
Validated AT1R binding assay; eliminates radioligand
GPCR Pharmacology Receptor Binding Assays Drug Discovery

Purity and Solubility Specifications

Reproducibility in biochemical assays is contingent upon high-purity starting materials. According to manufacturer datasheets, 5-Tamra-DRVYIHP is supplied with a validated purity of >98% by HPLC. Furthermore, its solubility in water is specified as ≥10 mg/mL (7.61 mM), requiring sonication and warming for complete dissolution [1][2]. This level of characterization minimizes variability introduced by impurities or inconsistent solubilization, which is a common pitfall with custom or lower-grade peptide conjugates.

Purity & solubility
Data to verify
Purity >98% HPLC; solubility ≥10 mg/mL in water
May reduce lot-to-lot assay variability
Supplier CoA; sonication and warming required
Assay Development Peptide Chemistry Quality Control

5-Tamra-DRVYIHP Applications


AT1 Receptor Competitive Binding Assays

5-Tamra-DRVYIHP is the critical reagent for establishing fluorescence-based competitive binding assays to screen novel agonists or antagonists of the AT1 receptor. This method replaces hazardous radioligands like [³H]-AngII, offering a safe and cost-effective alternative for high-throughput screening workflows in drug discovery [1]. The high photostability of the 5-TAMRA label ensures a robust signal throughout the assay readout, while its validated purity (>98%) ensures that observed competition is due to the test compound and not peptide impurities [2].

NanoBRET Live-Cell GPCR Assays

This compound serves as an optimal fluorescent acceptor for bioluminescence resonance energy transfer (BRET) assays, specifically NanoBRET, when paired with a NanoLuciferase (NanoLuc)-tagged AT1 receptor. This application, validated in leading publications, allows for the real-time quantification of ligand binding kinetics and affinity (e.g., IC50 determination) on the surface of living cells [3]. The spectral properties of 5-TAMRA (Abs/Em ~541/565 nm) are well-matched to the emission of NanoLuc, providing a high signal-to-noise ratio essential for accurate pharmacological profiling of GPCR-targeting compounds .

Receptor Internalization Imaging

The superior photostability of the 5-TAMRA fluorophore compared to alternatives like FITC makes 5-Tamra-DRVYIHP a robust probe for fluorescence microscopy, including confocal and time-lapse imaging. This enables researchers to track the binding, internalization, and intracellular trafficking of the AT1 receptor in real-time with reduced signal degradation from photobleaching. The pH insensitivity of TAMRA further ensures accurate signal quantification within acidic endosomal compartments, providing reliable data on receptor dynamics that would be compromised with pH-sensitive dyes like FITC [4].

Application
Selection Property
Validation Focus
AT1R competitive binding assays
Non-radioactive fluorescence readout
Competitive binding specificity
NanoBRET live-cell GPCR assays
Spectral compatibility with NanoLuc
Real-time binding kinetics
Receptor internalization imaging
Photostability and pH insensitivity
Intracellular trafficking quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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